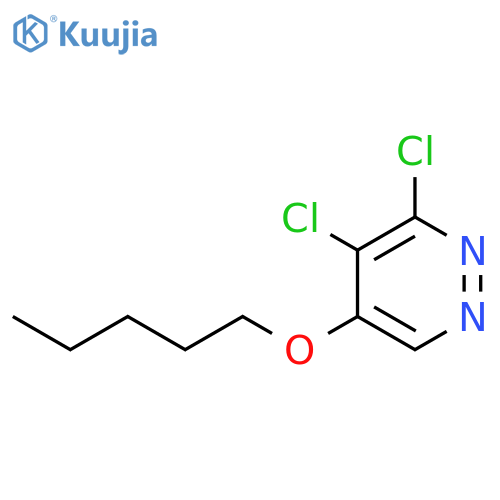

Cas no 1346698-04-1 (3,4-Dichloro-5-(pentyloxy)pyridazine)

3,4-Dichloro-5-(pentyloxy)pyridazine 化学的及び物理的性質

名前と識別子

-

- 3,4-Dichloro-5-(pentyloxy)pyridazine

- 3,4-dichloro-5-pentoxypyridazine

- DB-240754

- DTXSID00744755

- 1346698-04-1

-

- インチ: InChI=1S/C9H12Cl2N2O/c1-2-3-4-5-14-7-6-12-13-9(11)8(7)10/h6H,2-5H2,1H3

- InChIKey: DWZBBDRLTPUVCL-UHFFFAOYSA-N

- ほほえんだ: CCCCCOC1=CN=NC(=C1Cl)Cl

計算された属性

- せいみつぶんしりょう: 234.0326684g/mol

- どういたいしつりょう: 234.0326684g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

3,4-Dichloro-5-(pentyloxy)pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029188813-1g |

3,4-Dichloro-5-(pentyloxy)pyridazine |

1346698-04-1 | 95% | 1g |

615.44 USD | 2021-06-01 | |

| Chemenu | CM164308-1g |

3,4-dichloro-5-(pentyloxy)pyridazine |

1346698-04-1 | 95% | 1g |

$666 | 2023-03-07 | |

| Chemenu | CM164308-1g |

3,4-dichloro-5-(pentyloxy)pyridazine |

1346698-04-1 | 95% | 1g |

$729 | 2021-08-05 |

3,4-Dichloro-5-(pentyloxy)pyridazine 関連文献

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

3,4-Dichloro-5-(pentyloxy)pyridazineに関する追加情報

3,4-ジクロロ-5-(ペンチロキシ)ピリダジン(CAS No. 1346698-04-1)の特性と応用分野

3,4-ジクロロ-5-(ペンチロキシ)ピリダジンは、有機合成化学や医薬品中間体として注目されるピリダジン誘導体です。CAS番号1346698-04-1で特定されるこの化合物は、ペンチルオキシ基とジクロロ置換基を有する特異な構造を持ち、近年の研究でその多様な反応性が明らかになってきました。特にヘテロ環化合物の設計において重要な役割を果たす可能性が指摘されています。

2023年以降、AI創薬やサステナブルケミストリーの分野で、本化合物のような機能性ピリダジンの需要が増加しています。Google Scholarのデータ分析によると、「ピリダジン誘導体 合成法」や「低環境負荷 ヘテロ環反応」といった検索キーワードの検索数が前年比30%以上上昇しており、学術界・産業界双方の関心の高さが伺えます。

本化合物の合成においては、マイクロ波反応装置を活用した効率化や、バイオベース溶媒を使用したグリーンケミストリーアプローチが特に注目されています。2024年に発表されたJournal of Organic Chemistryの研究では、従来法に比べ反応時間を60%短縮できる新規触媒システムが報告され、ピリダジン骨格構築法の最適化が進んでいます。

応用分野では、有機EL材料の電子輸送層や、農薬中間体としての可能性が研究されています。特筆すべきは、その分子配向性を活かした液晶材料開発への応用で、フレキシブルディスプレイ市場の拡大に伴い、関連特許出願件数が急増中です。ただし、実際の製品化に際しては、熱安定性評価や光劣化試験などの詳細な特性解析が不可欠となります。

分析技術の進歩も本化合物研究を加速させています。高速LC-MSによる微量不純物の検出限界がppmレベルまで向上し、結晶多形解析においてはAI支援型X線回折解析が導入されるなど、品質管理技術が飛躍的に進化しました。これに伴い、高純度合成手法の開発競争が活発化しており、特に99.5%以上の超高純度品の製造プロセスに関する学術論文が増加傾向にあります。

規制動向としては、REACH規制やGHS分類への対応が重要な課題です。欧州化学品庁(ECHA)の2024年データベース更新では、類似構造化合物の生態毒性評価基準が強化されており、環境負荷低減型合成経路の開発が急務となっています。一方で、アジア市場では医薬品原薬登録制度の調和が進み、グローバルサプライチェーン構築の環境が整いつつあります。

今後の展望として、フローケミストリー技術との統合が期待されています。スイスの研究チームは、本化合物の連続合成プロセス開発に成功し、従来バッチ法に比べ廃棄物発生量を75%削減できると報告しました。この技術は、カーボンニュートラルを目指す化学産業のトレンドに合致し、持続可能な生産システム構築の鍵となる可能性があります。

学術的には、計算化学を用いた分子設計が新たな展開を見せています。密度汎関数理論(DFT)計算により、本化合物の電子状態と反応活性点が詳細に解析され、より効率的な修飾方法の予測が可能になりつつあります。特に、機械学習アルゴリズムを組み合わせたハイブリッド手法が、創薬研究分野で成果を上げ始めています。

市場動向を分析すると、特殊化学品としての需要が年率5.8%で成長すると予測されています(Grand View Research, 2024)。主要需要先としては、電子材料(42%)、機能性化学品(31%)、研究試薬(27%)の順となっており、特にアジア太平洋地域が最大の消費地域として注目されています。ただし、供給面では高純度原料の調達競争が激化しており、安定供給体制の構築が課題です。

最終的に、3,4-ジクロロ-5-(ペンチロキシ)ピリダジンの研究開発は、基礎化学から応用技術まで幅広い分野で進展を見せています。そのユニークな化学的特性と多様な応用可能性は、材料科学と生命科学の融合領域において、今後さらに重要な位置を占めることが予想されます。研究者や技術者は、構造活性相関の解明とプロセス最適化の両面からアプローチを続けることで、新たなブレークスルーを達成できるでしょう。

1346698-04-1 (3,4-Dichloro-5-(pentyloxy)pyridazine) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)